![molecular formula C12H12ClF3N2O B2448243 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-cyclopropylpropanamide CAS No. 339010-50-3](/img/structure/B2448243.png)

2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-cyclopropylpropanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

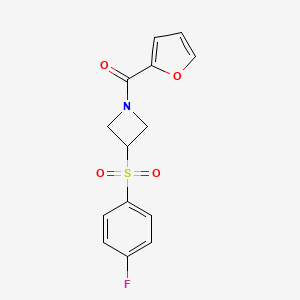

“2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-cyclopropylpropanamide” is a chemical compound. It is a derivative of pyridine, which is a basic heterocyclic organic compound .

Synthesis Analysis

The synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients, has been reviewed . The synthesis involves the use of liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase fluorination of 2,3,5-DCTC produces 2,3,5-DCTF .Molecular Structure Analysis

The molecular structure of this compound includes a pyridine ring with a trifluoromethyl group attached to it . The empirical formula is C6H2ClF4N and the molecular weight is 199.53 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a Pd-catalyzed coupling reaction and a TFA-mediated cyclization .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature with a density of 1.524 g/mL at 25 °C . The refractive index is 1.433 .Wissenschaftliche Forschungsanwendungen

Structure-Activity Relationship Studies

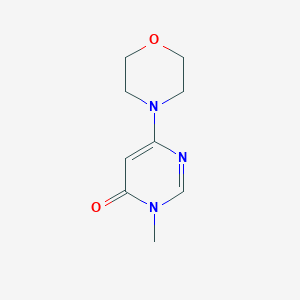

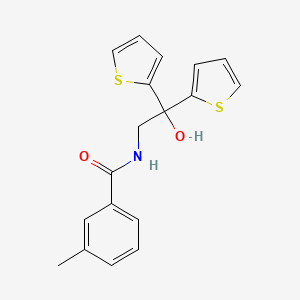

The compound has been studied for its potential in modulating transcription factors NF-kappaB and AP-1, with research focusing on improving oral bioavailability. Various substitutions on the pyrimidine ring were explored to assess their impact on activity and bioavailability (Palanki et al., 2000).

Potential Insecticidal Activity

A study highlighted the significance of a pyridine ring, often used in pesticide discovery, suggesting the title compound may show some insecticidal activity. This aligns with the known use of similar compounds in controlling soil insect pests (Liu et al., 2006).

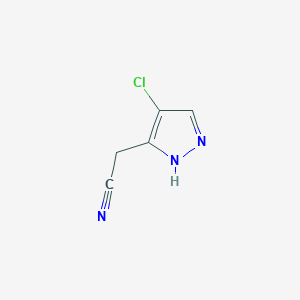

Novel Pyrazole-5-Carboxamide Compounds

Research on 3-Chloro-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-formic acid led to the synthesis of thirteen novel pyrazole-5-carboxamide compounds, indicating the versatility of this chemical structure in creating new compounds (Yang Yun-shang, 2010).

Antagonistic Activity on PPARdelta

Investigations into 4-Chloro-N-(2-{[5-trifluoromethyl)-2-pyridyl]sulfonyl}ethyl)benzamide (GSK3787) revealed its potent and selective antagonistic activity on PPARdelta, a nuclear hormone receptor, which could have therapeutic implications (Shearer et al., 2010).

Synthesis of β-Substituted-trifluoromethyl-ethenes

A study described a base-promoted reaction providing access to various β-substituted-trifluoromethyl-ethenes, demonstrating the compound's role as an intermediate in chemical discovery (Meyer & El Qacemi, 2020).

Synthesis of Pesticides

The compound has been widely used in synthesizing pesticides, with research focusing on the normal processes of its synthesis and evaluation (Lu Xin-xin, 2006).

Use in Pharmaceuticals and Agrochemicals

Studies have summarized the synthetic methods for the compound and its applications as intermediates in pharmaceuticals, agrochemicals, and particularly herbicides (Li Zheng-xiong, 2004).

Potential Antithyroid Drug

Research on 5-trifluoromethyl-pyridine-2-thione, a potential antithyroid drug, examined its interaction with molecular iodine, indicating possible medical applications (Chernov'yants et al., 2011).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It’s known that many compounds with a trifluoromethyl group exhibit improved drug potency toward certain enzymes .

Mode of Action

It’s suggested that molecules with a trifluoromethyl group can enhance the potency of drugs by lowering the pka of certain groups, facilitating key hydrogen bonding interactions with proteins .

Biochemical Pathways

It’s known that trifluoromethyl-containing compounds can influence various biochemical pathways, depending on their specific targets .

Pharmacokinetics

The presence of the trifluoromethyl group can influence these properties, potentially enhancing the bioavailability of the compound .

Result of Action

It’s suggested that trifluoromethyl-containing compounds can have various effects, depending on their specific targets and mode of action .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-cyclopropylpropanamide. For instance, the compound’s stability and efficacy can be affected by factors such as pH, temperature, and the presence of other substances . .

Eigenschaften

IUPAC Name |

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-cyclopropylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClF3N2O/c1-6(11(19)18-8-2-3-8)10-9(13)4-7(5-17-10)12(14,15)16/h4-6,8H,2-3H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLWONPZKXXIRTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=N1)C(F)(F)F)Cl)C(=O)NC2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClF3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[5-Chloro-2-(propylsulfonyl)phenyl]amine](/img/structure/B2448161.png)

![3-(4-ethoxyphenyl)-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2448166.png)

![3-{[5-(3,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid](/img/structure/B2448169.png)

![2-[2-(Aminomethyl)cyclopentyl]-1lambda6,2-thiazolidine-1,1-dione](/img/structure/B2448170.png)

![(Z)-methyl 2-(2-((3-methoxy-2-naphthoyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2448173.png)

![N-(4-acetylphenyl)-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2448176.png)

![2-((1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole](/img/structure/B2448181.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((2,5-dimethylbenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2448183.png)